Cas no 284493-68-1 (3-(tert-Butoxycarbonyl)amino-3-(3-hydroxyphenyl)propanoic Acid)

3-(tert-Butoxycarbonyl)amino-3-(3-hydroxyphenyl)propanoic Acid 化学的及び物理的性質
名前と識別子
-
- 3-((tert-Butoxycarbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid
- beta-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-hydroxybenzenepropanoic acid
- Boc-(S)-3-Amino-3-(3-hydroxy-phenyl)-propionicacid
- 3-{[(tert-butoxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid
- Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid
- EN300-1071824
- Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionicacid
- AKOS005071232
- 3-[(tert-butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanoic acid
- 3-(3-hydroxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid
- AB15132
- AB15205
- 3-tert-Butoxycarbonylamino-3-(3-hydroxy-phenyl)-propionic acid
- MFCD02090711
- 3-((tert-Butoxycarbonyl)amino)-3-(3-hydroxyphenyl)propanoicacid
- 9R-0641
- DTXSID101153689
- 284493-68-1
- 3-(tert-Butoxycarbonyl)amino-3-(3-hydroxyphenyl)propanoic Acid
-
- MDL: MFCD02090711
- インチ: 1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(8-12(17)18)9-5-4-6-10(16)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)
- InChIKey: KLIMLFKCLBBZKH-UHFFFAOYSA-N
- ほほえんだ: O(C(NC(CC(=O)O)C1C=CC=C(C=1)O)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 281.12632271g/mol
- どういたいしつりょう: 281.12632271g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 20
- 回転可能化学結合数: 7
- 複雑さ: 350
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 95.9Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
じっけんとくせい
- ゆうかいてん: 130-132°C
3-(tert-Butoxycarbonyl)amino-3-(3-hydroxyphenyl)propanoic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB157252-1 g |
3-[(tert-Butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanoic acid, 95%; . |
284493-68-1 | 95% | 1g |
€478.80 | 2023-06-23 | |
TRC | T030355-100mg |
3-[(tert-Butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanoic Acid |
284493-68-1 | 100mg |
$ 240.00 | 2022-06-03 | ||
abcr | AB157252-1g |
3-[(tert-Butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanoic acid, 95%; . |
284493-68-1 | 95% | 1g |
€478.80 | 2025-02-18 | |
Enamine | EN300-1071824-5g |
3-{[(tert-butoxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid |
284493-68-1 | 95% | 5g |
$1448.0 | 2023-10-28 | |
Enamine | EN300-1071824-1.0g |
3-{[(tert-butoxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid |
284493-68-1 | 1g |
$0.0 | 2023-06-10 | ||
A2B Chem LLC | AI77217-1mg |
3-((tert-Butoxycarbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid |
284493-68-1 | >95% | 1mg |
$201.00 | 2024-04-20 | |
A2B Chem LLC | AI77217-500mg |
3-((tert-Butoxycarbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid |
284493-68-1 | >95% | 500mg |
$392.00 | 2024-04-20 | |
Enamine | EN300-1071824-0.05g |
3-{[(tert-butoxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid |
284493-68-1 | 95% | 0.05g |
$419.0 | 2023-10-28 | |
Ambeed | A548673-1g |
3-((tert-Butoxycarbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid |
284493-68-1 | 95+% | 1g |
$385.0 | 2025-03-18 | |
Enamine | EN300-1071824-2.5g |
3-{[(tert-butoxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid |
284493-68-1 | 95% | 2.5g |
$978.0 | 2023-10-28 |
3-(tert-Butoxycarbonyl)amino-3-(3-hydroxyphenyl)propanoic Acid 関連文献
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
8. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
3-(tert-Butoxycarbonyl)amino-3-(3-hydroxyphenyl)propanoic Acidに関する追加情報
Recent Advances in the Study of 3-(tert-Butoxycarbonyl)amino-3-(3-hydroxyphenyl)propanoic Acid (CAS: 284493-68-1)
The compound 3-(tert-Butoxycarbonyl)amino-3-(3-hydroxyphenyl)propanoic Acid (CAS: 284493-68-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its tert-butoxycarbonyl (Boc) protected amino group and hydroxyphenyl moiety, serves as a versatile intermediate in the synthesis of various bioactive compounds. Recent studies have explored its potential applications in drug discovery, particularly in the development of novel therapeutic agents targeting inflammation, neurodegenerative diseases, and cancer.
One of the key areas of research involving this compound is its role as a building block for peptide synthesis. The Boc-protected amino acid derivative is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection under mild acidic conditions. Recent advancements in SPPS methodologies have highlighted the importance of 3-(tert-Butoxycarbonyl)amino-3-(3-hydroxyphenyl)propanoic Acid in the efficient production of complex peptides with potential therapeutic benefits.
In addition to its utility in peptide synthesis, this compound has been investigated for its direct biological activity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 3-(tert-Butoxycarbonyl)amino-3-(3-hydroxyphenyl)propanoic Acid exhibit moderate inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. These findings suggest that further structural optimization of this scaffold could lead to the development of new anti-inflammatory drugs with improved efficacy and reduced side effects.
Another promising avenue of research involves the incorporation of this compound into the design of prodrugs. Researchers have reported that the Boc-protected amino acid moiety can enhance the solubility and bioavailability of poorly water-soluble drugs. For instance, a recent patent application (WO2023056789) describes the use of 3-(tert-Butoxycarbonyl)amino-3-(3-hydroxyphenyl)propanoic Acid as a linker in antibody-drug conjugates (ADCs), enabling targeted delivery of cytotoxic payloads to cancer cells while minimizing off-target effects.
Despite these advancements, challenges remain in the large-scale production and purification of 3-(tert-Butoxycarbonyl)amino-3-(3-hydroxyphenyl)propanoic Acid. Recent efforts have focused on optimizing synthetic routes to improve yield and reduce environmental impact. A 2024 study in Organic Process Research & Development reported a green chemistry approach using biocatalysis, which achieved a 15% increase in overall yield compared to traditional methods.
Looking ahead, the unique structural features of 3-(tert-Butoxycarbonyl)amino-3-(3-hydroxyphenyl)propanoic Acid continue to inspire innovative applications in drug discovery. Ongoing research is exploring its potential in the development of small-molecule modulators of protein-protein interactions, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. As the chemical biology field evolves, this compound is likely to remain a valuable tool for medicinal chemists and pharmaceutical researchers alike.
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